molecular formula C17H18N6O2 B2473821 N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 2310205-71-9

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2473821
CAS No.: 2310205-71-9
M. Wt: 338.371
InChI Key: PHOFCFQWKHXABJ-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridine ring, and a dihydropyrimidinone moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, potentially targeting specific enzymes or receptors.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, influencing the activity of its targets and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyridine, and dihydropyrimidinone derivatives. Examples include:

    N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide analogs: These compounds share a similar core structure but differ in the substituents attached to the rings.

    Other pyrazole derivatives: Compounds like 1-methyl-3-(pyridin-3-yl)pyrazole exhibit similar chemical properties and reactivity.

    Pyridine derivatives: Compounds such as 3-(pyrazol-5-yl)pyridine are structurally related and may have comparable applications.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, providing a versatile scaffold for various applications. Its specific arrangement of functional groups allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-5-17(25)23(11-20-12)10-16(24)19-8-13-6-14(9-18-7-13)15-3-4-21-22(15)2/h3-7,9,11H,8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOFCFQWKHXABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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